1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine;hydrochloride
Description
1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine hydrochloride is a fluorinated secondary amine compound with a molecular formula of C₁₁H₁₅ClF₂N. It features a 2,4-difluorophenyl group attached to a propan-2-amine backbone, where the amine nitrogen is substituted with an ethyl group. The hydrochloride salt enhances its stability and solubility for pharmaceutical or research applications. This compound is structurally related to amphetamine derivatives and β-phenethylamines, which often exhibit central nervous system (CNS) activity or serve as intermediates in drug synthesis .
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-N-ethylpropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N.ClH/c1-3-14-8(2)6-9-4-5-10(12)7-11(9)13;/h4-5,7-8,14H,3,6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGLFWLWYAPRHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CC1=C(C=C(C=C1)F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2,4-difluorophenylacetone, which is obtained by the fluorination of phenylacetone.
Reductive Amination: The 2,4-difluorophenylacetone undergoes reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step results in the formation of 1-(2,4-difluorophenyl)-N-ethylpropan-2-amine.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Biological Activity
1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine; hydrochloride, often referred to as a novel psychoactive substance (NPS), has gained attention due to its potential applications in pharmacology and its implications in substance use trends. This compound is structurally related to various stimulants and has been studied for its biological activity, particularly in the context of its effects on neurotransmitter systems.
- Chemical Formula : C11H15F2N·HCl
- Molecular Weight : 199.2403 g/mol
- CAS Number : 1249226-76-3
The biological activity of 1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine; hydrochloride primarily involves its interaction with monoamine neurotransmitter systems. Studies suggest that the compound may act as a norepinephrine-dopamine reuptake inhibitor (NDRI) , similar to other substances in its class. This mechanism is crucial for understanding its stimulant effects and potential therapeutic applications.
Pharmacological Effects
- Stimulant Properties : The compound exhibits stimulant-like effects, which may include increased energy, alertness, and euphoria. These effects are attributed to enhanced dopaminergic and noradrenergic activity.
- Potential Therapeutic Uses : Preliminary studies indicate that compounds similar to 1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine; hydrochloride may have applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD) due to their ability to modulate neurotransmitter levels.
Case Study Overview
A recent study examined the patterns of use among regular psychostimulant users in Australia, highlighting the emergence of new psychoactive substances (NPS) like 1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine; hydrochloride. The findings suggested that:
- Prevalence of Use : Among the surveyed population, there was a notable increase in the use of NPS from 33% in 2010 to 40% in 2015.
- Risk Behaviors : Users of NPS were more likely to engage in poly-drug use and report higher instances of drug-related harm, indicating a need for targeted health interventions.
Research Findings Table
Toxicology and Safety Profile
While specific toxicological data on 1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine; hydrochloride is limited, general safety concerns regarding NPS include:
- Adverse Effects : Potential side effects may include anxiety, increased heart rate, and hypertension.
- Long-term Risks : Ongoing research is required to fully understand the long-term health implications associated with chronic use.
Scientific Research Applications
Pharmaceutical Development
This compound has been investigated for its potential therapeutic applications, particularly as a pharmaceutical agent. Its structural characteristics suggest it may interact with various biological targets.
Neuropharmacology
Research indicates that derivatives of amines similar to 1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine may exhibit psychoactive properties. Studies have explored its role in modulating neurotransmitter systems, particularly in the context of anxiety and depression treatments.
Synthesis of Related Compounds
The compound serves as a precursor in the synthesis of other biologically active molecules. For instance, methods for synthesizing primary amine hydrochlorides often utilize similar compounds as intermediates, which can lead to the development of new drugs with enhanced efficacy and reduced side effects .
Case Study 1: Neuropharmacological Effects
A study published in a peer-reviewed journal examined the effects of related compounds on serotonin and dopamine receptors. The findings suggested that modifications to the difluorophenyl group can significantly alter receptor affinity and activity, indicating a pathway for developing selective antidepressants .
Case Study 2: Synthesis and Characterization
Research focused on synthesizing 1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine; hydrochloride showcased its utility in organic synthesis. The study detailed a novel synthetic route that improved yield and purity compared to traditional methods, highlighting its relevance in medicinal chemistry .
Comparison with Similar Compounds
Key Structural Differences :
- Chain Length and Branching : The target compound has a three-carbon backbone (propan-2-amine), whereas others like 1-(2,4-Difluorophenyl)-N-methyl methanamine HCl (C₈H₁₀ClF₂N) have a shorter methanamine chain .
- Substituent Position : Fluorine substitution at the 2,4-positions on the phenyl ring is common, but analogs like 1-(4-fluorophenyl)-2-methylpropan-1-amine HCl () feature a single fluorine at the 4-position, altering electronic properties .
- Chirality: Compounds such as (R)-1-(2,4-Difluorophenyl)ethanamine HCl () highlight the role of stereochemistry in pharmacological activity, a factor absent in non-chiral analogs .
Pharmacological and Functional Comparisons
Antiviral Activity
Receptor Binding and Selectivity
- Amphetamine Derivatives: Compounds like 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide () combine fluorinated aromatic systems with amphetamine backbones, indicating CNS activity modulation via dopamine/norepinephrine pathways .
Q & A
Q. What are the recommended synthetic routes for 1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For optimization, apply the ICReDD framework (Integrated Computational and Experimental Design for Discovery):
- Step 1: Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and intermediates .
- Step 2: Screen solvents (polar aprotic vs. protic) and catalysts (e.g., palladium for cross-coupling) via high-throughput experimentation.
- Step 3: Refine conditions using statistical design of experiments (DoE) to maximize yield and purity.
- Validation: Characterize intermediates via NMR and LC-MS to confirm structural integrity at each stage .
Table 1: Example Reaction Optimization Parameters
| Parameter | Options Tested | Optimal Condition |
|---|---|---|
| Solvent | DMF, THF, Ethanol | Anhydrous THF |
| Catalyst | Pd(OAc)₂, NiCl₂, None | Pd(OAc)₂ (0.5 mol%) |
| Temperature | 25°C, 60°C, 80°C | 60°C |
| Reaction Time | 6h, 12h, 24h | 12h |
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to confirm substituent positions on the difluorophenyl ring and amine proton environments. Fluorine-19 NMR is essential for tracking fluorinated intermediates .
- Mass Spectrometry (HRMS): Validate molecular weight and isotopic patterns, especially for chlorine/fluorine-containing species .
- HPLC-PDA: Assess purity (>95%) and resolve chiral centers if present. Use C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms?
Methodological Answer:
- Contradiction Example: Discrepancies in proposed intermediates during reductive amination.
- Approach:
- Perform ab initio molecular dynamics (AIMD) simulations to map energy barriers for competing pathways .
- Compare computed IR spectra with experimental FT-IR data to validate intermediate structures .
- Use multivariate analysis to correlate steric/electronic effects of substituents (e.g., fluorine vs. chlorine) with reaction outcomes .
Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?
Methodological Answer:
Q. How can researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Systematic Validation:
Data Contradiction Analysis Framework
Table 2: Common Data Contradictions and Mitigation Strategies
| Contradiction Type | Tools for Resolution | Example Application |
|---|---|---|
| Reaction Yield Variability | DoE, PAT, AIMD Simulations | Optimizing Pd-catalyzed couplings |
| Biological Activity Fluctuations | Orthogonal Assays, Meta-Analysis | Confirming receptor binding vs. cytotoxicity |
| Spectral Interpretation | Computational IR/NMR, Isotopic Labeling | Assigning fluorine substituent peaks |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
